molecular formula C13H7Cl3FN5O4S B11086946 N-[(3-fluorophenoxy)sulfonyl]-2-(2,3,5-trichloro-6-cyanopyridin-4-yl)hydrazinecarboximidic acid

N-[(3-fluorophenoxy)sulfonyl]-2-(2,3,5-trichloro-6-cyanopyridin-4-yl)hydrazinecarboximidic acid

Cat. No.: B11086946
M. Wt: 454.6 g/mol
InChI Key: ZYYUQDQMYRCWFN-UHFFFAOYSA-N
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Description

N-[(3-fluorophenoxy)sulfonyl]-2-(2,3,5-trichloro-6-cyanopyridin-4-yl)hydrazinecarboximidic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenoxy group, a sulfonyl group, and a trichloropyridinyl group. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluorophenoxy)sulfonyl]-2-(2,3,5-trichloro-6-cyanopyridin-4-yl)hydrazinecarboximidic acid typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 3-fluorophenol with a sulfonyl chloride to form the 3-fluorophenoxy sulfonyl intermediate.

    Formation of the Trichloropyridinyl Intermediate: This step involves the chlorination of a pyridine derivative to introduce the trichloro and cyano groups.

    Coupling Reaction: The final step involves the coupling of the fluorophenoxy sulfonyl intermediate with the trichloropyridinyl intermediate in the presence of a hydrazine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenoxy)sulfonyl]-2-(2,3,5-trichloro-6-cyanopyridin-4-yl)hydrazinecarboximidic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy or trichloropyridinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-[(3-fluorophenoxy)sulfonyl]-2-(2,3,5-trichloro-6-cyanopyridin-4-yl)hydrazinecarboximidic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-fluorophenoxy)sulfonyl]-2-(2,3,5-trichloro-6-cyanopyridin-4-yl)hydrazinecarboximidic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways such as PI3K/Akt, MAPK, and NF-κB, which are involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chlorophenoxy)sulfonyl]-2-(2,3,5-trichloro-6-cyanopyridin-4-yl)hydrazinecarboximidic acid
  • N-[(3-bromophenoxy)sulfonyl]-2-(2,3,5-trichloro-6-cyanopyridin-4-yl)hydrazinecarboximidic acid
  • N-[(3-methylphenoxy)sulfonyl]-2-(2,3,5-trichloro-6-cyanopyridin-4-yl)hydrazinecarboximidic acid

Uniqueness

N-[(3-fluorophenoxy)sulfonyl]-2-(2,3,5-trichloro-6-cyanopyridin-4-yl)hydrazinecarboximidic acid is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical properties such as increased electronegativity and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H7Cl3FN5O4S

Molecular Weight

454.6 g/mol

IUPAC Name

(3-fluorophenyl) N-[[(2,3,5-trichloro-6-cyanopyridin-4-yl)amino]carbamoyl]sulfamate

InChI

InChI=1S/C13H7Cl3FN5O4S/c14-9-8(5-18)19-12(16)10(15)11(9)20-21-13(23)22-27(24,25)26-7-3-1-2-6(17)4-7/h1-4H,(H,19,20)(H2,21,22,23)

InChI Key

ZYYUQDQMYRCWFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OS(=O)(=O)NC(=O)NNC2=C(C(=NC(=C2Cl)C#N)Cl)Cl

Origin of Product

United States

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